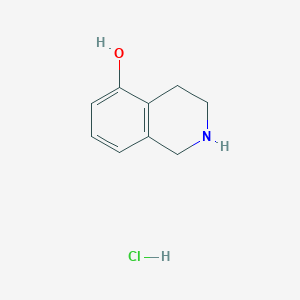

1,2,3,4-Tetrahydroisoquinolin-5-OL hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,2,3,4-Tetrahydroisoquinolin-5-OL hydrochloride is a chemical compound used in scientific research . It finds applications in various fields like medicinal chemistry, drug development, and organic synthesis.

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .

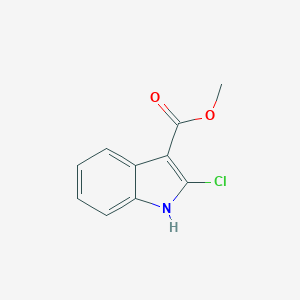

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C9H11NO . The InChI code for this compound is 1S/C9H11NO/c11-9-3-1-2-7-6-10-5-4-8(7)9/h1-3,10-11H,4-6H2 .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a boiling point of 294.3°C at 760 mmHg and a melting point of 273°C . The compound is stored at -20°C, sealed storage, away from moisture .

Applications De Recherche Scientifique

Anticancer Potential

1,2,3,4-Tetrahydroisoquinoline derivatives demonstrate significant promise as anticancer agents. Research has highlighted the synthesis of such derivatives, showing potent cytotoxic activities against various cancer cell lines, including breast cancer. These derivatives have been noted for their potential as safer anticancer drugs (Redda, Gangapuram, & Ardley, 2010).

Activity against Glioma

Another study found that certain 1,2,3,4-tetrahydroisoquinoline (THI) derivatives have selective antiglioma activity. These compounds inhibited the growth of C6 glioma cells while sparing normal astrocytes, suggesting potential for clinical application in treating gliomas (Mohler et al., 2006).

Novel Synthesis Strategies

Novel catalytic strategies for synthesizing 1,2,3,4-tetrahydroisoquinoline derivatives have been developed. These new methods go beyond traditional protocols and have applications in the total synthesis of alkaloid natural products, demonstrating the scaffold's versatility in bioactive compound synthesis (Liu et al., 2015).

Neuroprotective/Neurotoxic Activity

Research on 1-methyl-1,2,3,4-tetrahydroisoquinoline and its derivatives has shown that these compounds can have either neuroprotective or neurotoxic effects. This dual nature suggests potential applications in neurodegenerative diseases like Parkinson's, though the balance between therapeutic and harmful effects needs careful consideration (Okuda, Kotake, & Ohta, 2003).

SARS-CoV-2 Protease Inhibition

A novel 1,2,3,4-tetrahydroquinazoline derivative, synthesized from 1,2,3,4-tetrahydroisoquinoline, showed potential against SARS-CoV-2 proteins. This highlights the compound's possible application in the development of treatments for COVID-19 (Krysantieva, Voronina, & Safin, 2023).

Safety and Hazards

Mécanisme D'action

Target of Action

1,2,3,4-Tetrahydroisoquinolin-5-OL hydrochloride is a member of the isoquinoline alkaloids, a large group of natural products Isoquinoline alkaloids, including 1,2,3,4-tetrahydroisoquinolines (thiq), have been reported to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

Thiq based compounds are known to interact with their targets, leading to changes that combat infective pathogens and neurodegenerative disorders .

Biochemical Pathways

Given the biological activities of thiq based compounds, it can be inferred that they may influence pathways related to infection and neurodegeneration .

Result of Action

Thiq based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Propriétés

IUPAC Name |

1,2,3,4-tetrahydroisoquinolin-5-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c11-9-3-1-2-7-6-10-5-4-8(7)9;/h1-3,10-11H,4-6H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKWAFWMMBSUSIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C(=CC=C2)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60553062 |

Source

|

| Record name | 1,2,3,4-Tetrahydroisoquinolin-5-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60553062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102879-34-5 |

Source

|

| Record name | 5-Isoquinolinol, 1,2,3,4-tetrahydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102879-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydroisoquinolin-5-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60553062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Hydroxymethyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin](/img/structure/B175454.png)

![[(2S)-piperidin-2-yl]methanamine](/img/structure/B175463.png)

![3-Amino-5-phenyl-1-(2,2,2-trifluoroethyl)-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B175471.png)

![3-[2-(dimethylamino)ethyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B175475.png)